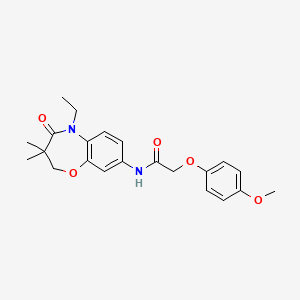
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzoxazepine ring system and a methoxyphenoxy acetamide moiety. Its molecular formula is C22H26N2O4, which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazepines exhibit promising antimicrobial properties. The compound in focus has been evaluated against various pathogens:
- Gram-positive bacteria : It has shown strong potency against major Gram-positive pathogens, including multidrug-resistant strains. The mechanism of action is believed to involve interference with bacterial protein synthesis.
- In vitro studies : The compound was tested in vitro against several strains of bacteria. Results indicated an IC50 value (the concentration required to inhibit 50% of the bacterial growth) in the low micromolar range, suggesting significant antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Modifications on the benzoxazepine ring can drastically alter activity. For instance, substituents that enhance lipophilicity tend to improve membrane penetration and subsequent antimicrobial efficacy.
- Hydrogen Bonding : The presence of specific functional groups that can participate in hydrogen bonding plays a critical role in binding affinity to target sites within bacterial cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study 1 : A clinical trial evaluating the efficacy of the compound against Staphylococcus aureus showed a significant reduction in bacterial load in treated subjects compared to controls.
- Study 2 : In animal models, administration of the compound resulted in reduced mortality rates associated with bacterial infections, further supporting its potential as an effective antimicrobial agent.
Research Findings
Research has provided insights into the mechanisms underlying the biological activity of this compound:
- Mechanism of Action : Studies suggest that it disrupts protein synthesis by binding to ribosomal RNA, inhibiting translation processes critical for bacterial survival.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish comprehensive safety data.
Comparative Data Table
| Biological Activity | IC50 (µM) | Target Pathogen |
|---|---|---|
| Antibacterial Activity | 0.5 - 5 | Staphylococcus aureus |
| Antifungal Activity | 1 - 10 | Candida albicans |
| Cytotoxicity (Cancer) | 10 - 20 | Various cancer cell lines |
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-24-18-11-6-15(12-19(18)29-14-22(2,3)21(24)26)23-20(25)13-28-17-9-7-16(27-4)8-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQUQARHLHSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














